molecular formula C13H15N3O B15261219 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B15261219
M. Wt: 229.28 g/mol
InChI Key: DELWBQUNMJKVQW-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . Another method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring.

    Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the phenyl ring or the piperidine ring.

Scientific Research Applications

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The oxadiazole ring can also participate in hydrogen bonding and other interactions that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the combination of the piperidine ring and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-phenyl-5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-3,6-7,11,14H,4-5,8-9H2

InChI Key

DELWBQUNMJKVQW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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